4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound with the molecular formula C27H20Br2N2O4 and a molecular weight of 596.279 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of 1-BR-2-Naphthyl ether: This step involves the reaction of 1-BR-2-naphthol with an appropriate alkylating agent under basic conditions.
Acetylation: The 1-BR-2-Naphthyl ether is then acetylated using acetic anhydride in the presence of a catalyst.
Carbohydrazonoylation: The acetylated product undergoes a reaction with carbohydrazide to form the carbohydrazonoyl intermediate.
Final Coupling: The intermediate is then coupled with this compound under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, such as maintaining purity and yield, apply.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications.
Properties
CAS No. |
765311-38-4 |
---|---|
Molecular Formula |
C27H20Br2N2O4 |
Molecular Weight |
596.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C27H20Br2N2O4/c1-17-6-2-4-8-21(17)27(33)35-23-13-11-20(28)14-19(23)15-30-31-25(32)16-34-24-12-10-18-7-3-5-9-22(18)26(24)29/h2-15H,16H2,1H3,(H,31,32)/b30-15+ |
InChI Key |
ZKMJERTYBFNLHC-FJEPWZHXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.